N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-17-5-8-19(9-6-17)23(28)27(12-4-11-26-13-15-30-16-14-26)24-25-21-20(29-3)10-7-18(2)22(21)31-24;/h5-10H,4,11-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVUOSUZXAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor. It binds to a site on the receptor that is distinct from the orthosteric (primary) binding site. This allosteric binding enhances the receptor’s response to its natural ligand, acetylcholine.
Result of Action
The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve. This indicates an increase in the potency of the natural ligand, acetylcholine, in activating the M4 receptor. The exact molecular and cellular effects would depend on the specific physiological context, but could include changes in neuronal signaling or smooth muscle contraction.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride, commonly referred to as ML293, is a compound that has garnered attention for its potential biological activities, particularly as a positive allosteric modulator of the muscarinic M4 receptor. This article will delve into the compound's biological activity, its mechanisms, and relevant research findings.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C24H30ClN3O3S
- Molecular Weight: 476.03 g/mol
- CAS Number: 1329635-81-5
ML293 features a unique structure that includes a benzothiazole moiety and a morpholino group, which are critical for its pharmacological properties. The compound was identified during a screening program aimed at discovering novel modulators for the M4 receptor, which is implicated in cognitive functions such as learning and memory.
ML293 acts as a positive allosteric modulator (PAM) of the muscarinic M4 receptor. Unlike traditional agonists that directly activate receptors, PAMs enhance the receptor's response to its natural ligand—acetylcholine—in this case.
Key Findings:
- Effective Concentration (EC50): Approximately 1.3 µM, indicating significant potency in enhancing acetylcholine signaling .
- Selectivity: Demonstrates selectivity for the M4 receptor over other muscarinic subtypes, with no activation noted at concentrations up to 30 µM.
- In Vivo Pharmacokinetics: Exhibits low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure, making it suitable for central nervous system applications .
Biological Activity and Applications
Research indicates that ML293 holds promise for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease and schizophrenia. The compound's ability to enhance cholinergic signaling pathways is particularly relevant for these conditions.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| ML293 | Benzothiazole core + Morpholino group | Potent M4 PAM (EC50 = 1.3 µM) | High selectivity for M4 |
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
| Compound C | Morpholino group | Weak M4 activity | Less selective |
Case Studies
-
Cognitive Enhancement in Animal Models:
Studies have shown that administration of ML293 in rat models led to improved performance in memory tasks, suggesting its potential utility in cognitive enhancement therapies . -
Neuroprotection:
In vitro studies indicate that ML293 may protect neuronal cells from apoptosis induced by neurotoxic agents, further supporting its role in neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural motifs with several classes of bioactive molecules, as outlined below:
Key Observations :
- The target compound’s benzo[d]thiazole core and morpholinopropyl chain align with ML293’s design, which prioritizes CNS penetration and low clearance. However, ML293’s thienopyridine scaffold confers distinct receptor selectivity .
Pharmacokinetic and Selectivity Trends
- Morpholine Advantage: The morpholinopropyl group in the target compound may mimic ML293’s low clearance profile, as morpholine rings resist oxidative metabolism and improve half-life .
- HCl Salt vs. Free Base: Compared to non-salt analogues (e.g., Z11–Z13), the hydrochloride form enhances solubility, critical for oral bioavailability .
Preparation Methods
Core Benzothiazole Intermediate Synthesis
The synthesis begins with the preparation of the 4-methoxy-7-methylbenzo[d]thiazol-2-amine intermediate. This step typically involves cyclocondensation of 2-amino-4-methoxy-7-methylbenzenethiol with cyanogen bromide (CNBr) in anhydrous ethanol under reflux conditions (80–90°C, 6–8 hours). The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CNBr, followed by cyclization to form the benzothiazole ring.
Key reaction parameters :
N-Alkylation with 3-Morpholinopropyl Chloride
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine undergoes N-alkylation with 3-chloropropylmorpholine in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12–16 hours achieves selective monoalkylation. The reaction mechanism proceeds via an SN2 pathway, with the amine acting as a nucleophile attacking the chloroalkane.
Critical considerations :
Benzamide Formation via Acylation
The N-alkylated intermediate reacts with 4-methylbenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature over 4–6 hours, achieving >85% conversion.
Mechanistic insights :
- The base deprotonates the secondary amine, enhancing nucleophilicity
- Acylation occurs regioselectively at the benzothiazole nitrogen due to electron-withdrawing effects of the thiazole ring
Side reaction mitigation :
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) in diethyl ether. The hydrochloride salt precipitates upon addition of excess HCl gas, with subsequent filtration and drying under vacuum (40°C, 24 hours).
Crystallization optimization :
- Solvent system: Ethanol/ethyl acetate (1:5) produces uniform crystals
- Particle size control: Slow antisolvent addition (0.5 mL/min) ensures narrow size distribution
Industrial-Scale Production Methodology
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the alkylation and acylation steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 16 hours | 45 minutes |
| Temperature control | ±2°C | ±0.5°C |
| Throughput | 5 kg/day | 50 kg/day |
| Impurity profile | 1.5–2.0% | 0.3–0.5% |
Green Chemistry Modifications
Industrial processes incorporate solvent recovery systems and catalytic improvements:
- Solvent recycling : >90% DCM recovery via fractional distillation
- Catalytic acylation : Lipase-based catalysts reduce DIPEA usage by 40%
- Waste minimization : HCl gas scrubbing systems convert byproducts to ammonium chloride fertilizer
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 3.72–3.68 (m, 4H, morpholine-OCH₂)
- δ 2.45 (s, 3H, Ar-CH₃)
- δ 2.34 (t, J=6.8 Hz, 2H, NCH₂)
HPLC purity parameters :
- Column: C18, 5μm, 250×4.6 mm
- Mobile phase: 0.1% TFA in water/acetonitrile (45:55)
- Retention time: 8.72±0.3 minutes
- System suitability: RSD <1.0% for six injections.
Comparative Synthetic Approaches
Alternative Acylating Agents
Comparative studies of benzamide formation reagents:
| Reagent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| 4-Methylbenzoyl chloride | 88 | 99.2 | 4 hours |
| Benzotriazole active ester | 75 | 97.8 | 18 hours |
| Carbodiimide coupling | 82 | 98.1 | 24 hours |
Data from US20160311772A1 demonstrates superior efficiency of acid chloride route.
Q & A
Q. What are the standard synthetic pathways for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzo[d]thiazol core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes or ketones under acidic conditions .
- Step 2 : Introduction of the 3-morpholinopropyl group through alkylation or nucleophilic substitution reactions.
- Step 3 : Coupling of the benzamide moiety using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Step 4 : Hydrochloride salt formation via treatment with HCl in polar solvents. Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and stability monitoring under varying pH/temperature conditions .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial studies should focus on:
- Enzyme inhibition assays : Test interactions with kinases, proteases, or metabolic enzymes using fluorescence-based or colorimetric assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to assess affinity (IC₅₀ values) .
- Cellular viability assays : MTT or resazurin assays in cancer or immune cell lines to evaluate cytotoxicity or anti-inflammatory effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies?
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-response validation : Repeat assays across multiple concentrations and cell lines .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., morpholino vs. piperazine substituents) to isolate critical functional groups .
- Target deconvolution : Use CRISPR screening or proteomics to identify unintended targets . Example: A compound with a morpholino group showed anti-inflammatory activity, while a dimethylamino analog exhibited cytotoxicity, highlighting substituent-dependent effects .
Q. What strategies optimize synthetic yield for lab-scale vs. industrial production?
- Lab-scale : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .
- Industrial-scale : Implement continuous flow reactors to enhance heat/mass transfer and reduce impurities .
- Solvent optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
Q. How can structural modifications enhance metabolic stability or bioavailability?
- Methoxy group replacement : Substitute with trifluoromethyl (-CF₃) to reduce oxidative metabolism .
- Morpholino ring modification : Introduce sp³-hybridized carbons (e.g., piperidine) to improve membrane permeability .
- Prodrug approaches : Mask polar groups (e.g., amide → ester) for enhanced oral absorption .
Methodological Challenges
Q. What experimental designs address poor solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain compound solubility without cytotoxicity .
- Nanoparticle encapsulation : Lipid-based carriers improve aqueous dispersion and cellular uptake .
- Salt formation : Explore alternative counterions (e.g., mesylate) to enhance solubility .
Q. How should researchers interpret conflicting receptor binding data from computational vs. in vitro models?
- Molecular docking validation : Cross-check in silico predictions (e.g., AutoDock Vina) with mutagenesis studies to confirm binding pockets .
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, distinguishing true affinity from assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
